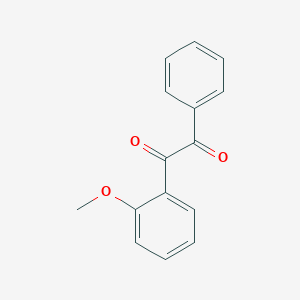

1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione

CAS No.:

Cat. No.: VC15727258

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O3 |

|---|---|

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)-2-phenylethane-1,2-dione |

| Standard InChI | InChI=1S/C15H12O3/c1-18-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10H,1H3 |

| Standard InChI Key | GMYGJQQKISOIHH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione belongs to the class of diaryl 1,2-diketones, characterized by two aryl groups (2-methoxyphenyl and phenyl) attached to a 1,2-diketone backbone. Its molecular formula is C₁₅H₁₂O₂, with a molecular weight of 224.255 g/mol and an exact mass of 224.08400 . The compound’s IUPAC name reflects its substitution pattern: the methoxy group (-OCH₃) is positioned at the ortho position of one phenyl ring, while the other phenyl group remains unsubstituted.

Synthetic Methodologies

Catalyzed Carbonylation of α-Methylene Ketones

A robust synthesis route involves iodine-catalyzed carbonylation of α-methylene ketones under oxidative conditions. In a representative procedure, α-methylene ketone 1a (58.9 mg, 0.3 mmol) reacts with iodine (7.6 mg, 0.03 mmol) and tert-butyl hydroperoxide (TBHP, 124 μL, 0.9 mmol) in dimethylformamide (DMF) at 100°C for 5 hours . This method achieves yields exceeding 85% through a radical-mediated pathway, as evidenced by the suppression of product formation in the presence of radical scavengers like TEMPO .

Oxidative Rearrangement of α,β-Unsaturated Diaryl Ketones

An alternative metal-free approach utilizes iodine/TBHP to induce oxidative rearrangement of α,β-unsaturated diaryl ketones. For instance, treatment of α,β-unsaturated ketone 1zb with iodine (2 equiv) and TBHP in dichloroethane at 80°C for 12 hours affords the target diketone in 86% yield . The mechanism proceeds via aryl migration and C–C bond cleavage, with beta-substituted substrates showing higher reactivity compared to alpha-substituted analogs .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Oxidant | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Carbonylation | I₂ | TBHP | 100°C | >85% | |

| Oxidative Rearrangement | I₂ | TBHP | 80°C | 86% |

Applications in Organic Synthesis

Precursor for Quinoxaline Derivatives

The compound serves as a critical intermediate in synthesizing quinoxalines, heterocycles with broad pharmaceutical applications. Reaction with o-phenylenediamine (3a) under thermal conditions (100°C, 3 hours) yields 2,3-diphenylquinoxaline (4aa) via cyclocondensation . Quinoxalines derived from such diketones exhibit antimicrobial and anticancer activities, though the parent compound itself showed no activity against Staphylococcus aureus or Escherichia coli at 10 mg/mL .

Building Block for Medicinal Agents

Diaryl 1,2-diketones are pivotal in constructing pharmacophores, including benzodiazepines and flavonoids. Structural analogs like 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione (CAS 22711-21-3) demonstrate the versatility of methoxy-substituted diketones in drug discovery . Modifications at the methoxy position could enhance bioavailability or target specificity, though such studies remain unexplored for the 2-methoxy derivative.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for related compounds (e.g., 1-(4-(methylthio)phenyl)-2-phenylethane-1,2-dione) reveal distinct aromatic proton signals between δ 7.25–8.03 ppm, with methoxy groups appearing as singlets near δ 3.8–5.1 ppm . For the 2-methoxy derivative, the ortho-substituted methoxy group is expected to deshield adjacent aromatic protons, producing a characteristic splitting pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 257.0631 for analogs with sulfur substituents, aligning with theoretical calculations . The exact mass of 224.08400 for 1-(2-methoxyphenyl)-2-phenylethane-1,2-dione underscores its compositional fidelity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume